4-Methoxy-3-(trifluoromethyl)benzyl bromide
Description
Properties
IUPAC Name |
4-(bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-8-3-2-6(5-10)4-7(8)9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZICFAROPYFJMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379509 | |
| Record name | 4-Methoxy-3-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-89-7 | |
| Record name | 4-(Bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
4-Methoxy-3-(trifluoromethyl)benzyl bromide can be synthesized through several methods. One common synthetic route involves the bromination of 4-methoxy-3-(trifluoromethyl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature . Industrial production methods may involve similar bromination reactions but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Methoxy-3-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom. The major products formed are azides, nitriles, and substituted amines, respectively.
Oxidation Reactions: It can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₈BrF₃O
- Molecular Weight : 269.06 g/mol
- CAS Number : 261951-89-7
Organic Synthesis
4-Methoxy-3-(trifluoromethyl)benzyl bromide serves as a versatile building block in organic synthesis. It is utilized in the preparation of various complex organic molecules, including pharmaceuticals and agrochemicals. The presence of both methoxy and trifluoromethyl groups enhances its reactivity, making it suitable for diverse chemical transformations.
Pharmaceutical Research
In pharmaceutical research, this compound is investigated for its potential therapeutic properties. It acts as a precursor for drug development, particularly in synthesizing compounds that exhibit antiviral and anticancer activities. For instance, derivatives synthesized from this compound have shown promising results against the hepatitis C virus and various cancer cell lines.
Biological Studies
The compound is also employed in biological studies to understand enzyme mechanisms and protein interactions. Its ability to modify proteins facilitates research into biochemical pathways, aiding in the elucidation of enzyme-substrate relationships and cellular signaling processes.
Material Science
In material science, this compound is used to create specialty polymers and materials with unique properties. Its incorporation into polymer matrices can enhance material performance, making it valuable for developing advanced materials in various industrial applications.
Antiproliferative Effects
A study investigated the antiproliferative effects of related compounds derived from this compound on cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia). The results indicated that modifications on the benzyl moiety significantly influenced their efficacy, with some derivatives exhibiting IC₅₀ values comparable to established chemotherapeutics like doxorubicin.
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| Doxorubicin | 0.5 | HT29 |
| Derivative A | 0.6 | HT29 |
| Derivative B | 0.8 | Jurkat |
Selectivity Against Leishmania
Another investigation focused on the selectivity of certain derivatives against Leishmania donovani, the parasite responsible for leishmaniasis. The study found that compounds with structural similarities to this compound exhibited modest selectivity for inhibiting promastigote proliferation compared to mammalian macrophages, suggesting potential for targeted therapies that minimize side effects .
| Compound | EC₅₀ (µM) | Target Organism |
|---|---|---|
| Compound A | 10 | L. donovani |
| Control (Non-selective) | 50 | Macrophages |
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(trifluoromethyl)benzyl bromide primarily involves its reactivity as an electrophile in nucleophilic substitution reactions . The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles . The trifluoromethyl group enhances the electrophilicity of the benzyl carbon, facilitating these reactions . Additionally, the methoxy group can participate in resonance stabilization, influencing the compound’s reactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Molecular Properties
The reactivity and applications of benzyl bromide derivatives are heavily influenced by the electronic and steric effects of their substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Benzyl Bromide Derivatives
*Calculated based on stoichiometry.
Key Observations:
Electron-Withdrawing Groups :
- The -CF₃ group in this compound enhances electrophilicity at the benzyl carbon, facilitating nucleophilic substitutions .
- 3,5-Bis(trifluoromethyl)benzyl bromide (C₉H₅BrF₆) exhibits even greater electron withdrawal due to dual -CF₃ groups, making it highly reactive in derivatization reactions for analytical purposes (e.g., uracil analysis via GC-MS) .
Steric and Electronic Modifiers :
- The 2-fluoro-3-(trifluoromethyl) analog (C₈H₅BrF₄) has a lower molecular weight (257.02 g/mol) and a defined melting point (58–62°C), suggesting higher crystallinity due to fluorine’s compact size and strong electronegativity .
- 4-tert-Butyl benzyl bromide (C₁₁H₁₅Br) achieves 98% yield in alkylation reactions (vs. 69% for 3-(trifluoromethyl)benzyl bromide in ), likely due to reduced steric hindrance compared to bulky -CF₃ groups .
Hybrid Substituents: 3-Chloro-4-(trifluoromethoxy)benzyl bromide combines -Cl and -OCF₃ groups, enabling dual electronic effects.
Biological Activity
4-Methoxy-3-(trifluoromethyl)benzyl bromide is an aromatic organic compound classified as an aryl halide, characterized by its unique combination of a methoxy group and a trifluoromethyl group attached to a benzyl structure. Its molecular formula is C₉H₈BrF₃O, with a molecular weight of approximately 269.058 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Physical Properties:
- Melting Point: 75-78 °C
- Boiling Point: 252.5 °C at 760 mmHg
- Density: Approximately 1.5 g/cm³
- Flash Point: Approximately 130.2 °C
These properties suggest that the compound is stable under standard conditions, which is essential for its use in biological assays.
The biological activity of this compound is largely attributed to its structural features that enhance reactivity. The electron-donating methoxy group activates the aromatic ring towards nucleophilic substitution reactions, while the trifluoromethyl group can influence lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethylbenzyl bromides have shown promising results against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 46.9 to 93.7 μg/mL for different analogues . The presence of the trifluoromethyl group has been linked to enhanced antibacterial activity due to its electron-withdrawing nature, which may facilitate interactions with microbial targets.
Cytotoxicity and Antitumor Activity
Preliminary investigations into the cytotoxic effects of related compounds have revealed their potential as antitumor agents. For example, thiazole-bearing derivatives demonstrated significant cytotoxicity against cancer cell lines with IC₅₀ values in the low micromolar range . The structure-activity relationship (SAR) studies suggest that modifications in the aromatic substituents can lead to increased potency against specific cancer types.
Case Study 1: Antiproliferative Effects
A study focused on the antiproliferative effects of related compounds highlighted that specific substitutions on the benzyl moiety significantly influenced their efficacy against cancer cell lines such as HT29 and Jurkat. Compounds similar to this compound exhibited IC₅₀ values comparable to established chemotherapeutics like doxorubicin, indicating a potential for development as anticancer agents .
Case Study 2: Selectivity Against Leishmania
Another investigation examined the selectivity of certain derivatives against Leishmania donovani, a parasite responsible for leishmaniasis. Compounds with structural similarities showed modest selectivity for inhibiting promastigote proliferation compared to mammalian macrophages, suggesting a targeted therapeutic window that could minimize side effects .
Research Findings Summary Table
| Study | Compound | Biological Activity | IC₅₀/MIC Values | Notes |
|---|---|---|---|---|
| Study 1 | Thiazole Derivative | Antitumor Activity | <1 µg/mL | Effective against HT29 and Jurkat cells |
| Study 2 | Trifluoromethyl Analogue | Antimicrobial | MIC: 46.9–93.7 μg/mL | Active against multi-drug resistant strains |
| Study 3 | Related Benzyl Bromides | Antiparasitic | EC₅₀ in low µM range | Selective for Leishmania donovani |
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges | Reference |
|---|---|---|---|---|
| Bromination (NBS) | 65–75 | ≥95 | Radical side reactions | |
| HBr Substitution | 80–85 | ≥98 | Moisture sensitivity |
Q. Table 2: NMR Spectral Data
| Proton Environment | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| CH₂Br | 3.71 | s | 2H | Benzyl bromide |
| OCH₃ | 3.89 | s | 3H | Methoxy group |
| Aromatic H | 7.37–7.63 | m | 3H | Trifluoromethyl ring |
Key Considerations for Researchers
- Handling : Use Schlenk lines for air-sensitive reactions due to the compound’s moisture sensitivity .
- Data Interpretation : Cross-validate NMR and MS results with computational predictions to resolve spectral ambiguities .
- Safety : Refer to SDS guidelines for proper disposal and emergency protocols (e.g., eye/glove protection) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
